R121919
Overview
Description
Mechanism of Action
Target of Action
The primary target of 3-(6-(Dimethylamino)-4-methylpyridin-3-yl)-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine, also known as R121919, is the Corticotropin-Releasing Factor 1 (CRF1) receptor . The CRF1 receptor plays a crucial role in coordinating the mammalian endocrine, autonomic, and behavioral responses to stress .
Mode of Action
this compound acts as an antagonist to the CRF1 receptor . By binding to this receptor, it prevents the Corticotropin-Releasing Factor (CRF) from activating the receptor, thereby inhibiting the stress response . This results in a dose-dependent attenuation of peak plasma adrenocorticopin hormone (ACTH) and corticosterone concentrations .
Biochemical Pathways
The interaction of this compound with the CRF1 receptor affects the hypothalamic-pituitary-adrenal (HPA) axis . This axis is a major endocrine system that regulates the body’s response to stress. By inhibiting the CRF1 receptor, this compound attenuates the HPA axis responsivity .
Pharmacokinetics
It is known that this compound is lipophilic and can be administered intravenously . In one study, it was found that a dose of this compound was associated with approximately an 85% occupancy of the CRF1 receptor in the cortex measured 75-min post-subcutaneous injection .
Result of Action
The molecular and cellular effects of this compound’s action include a decrease in the levels of ACTH and corticosterone, hormones involved in the stress response . This leads to an overall reduction in anxiety-like behaviors in animal models .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the stress level of the environment can impact the effectiveness of this compound. In a high-stress environment, the compound’s ability to attenuate the stress response may be more noticeable . .
Biochemical Analysis
Biochemical Properties
R121919 plays a crucial role in biochemical reactions by interacting with the CRF1 receptor. This receptor is a key component of the hypothalamic-pituitary-adrenal (HPA) axis, which regulates the body’s response to stress. By binding to the CRF1 receptor, this compound inhibits the action of corticotropin-releasing factor (CRF), thereby modulating the release of adrenocorticotropic hormone (ACTH) and corticosterone . This interaction reduces the physiological and behavioral responses to stress, highlighting the compound’s potential as an anxiolytic and antidepressant agent .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Specifically, this compound’s interaction with the CRF1 receptor leads to a decrease in the release of ACTH and corticosterone, which in turn affects the stress response at the cellular level . This modulation of the HPA axis can result in reduced anxiety and improved mood, making this compound a promising candidate for the treatment of stress-related disorders .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the CRF1 receptor, which is a G-protein-coupled receptor (GPCR). By occupying the receptor, this compound prevents CRF from binding and activating the receptor. This inhibition leads to a decrease in the downstream signaling pathways that are typically activated by CRF, including the cyclic AMP (cAMP) pathway . The reduction in cAMP levels subsequently affects the expression of genes involved in the stress response, thereby exerting its anxiolytic and antidepressant effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is known to be stable and effective in reducing stress responses shortly after administration. Its long-term effects on cellular function have also been studied. In vitro and in vivo studies have shown that this compound can maintain its efficacy over extended periods, with sustained reductions in ACTH and corticosterone levels . This stability and prolonged action make it a valuable tool for studying the HPA axis and stress-related disorders .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound dose-dependently attenuates the release of ACTH and corticosterone in response to stress . At higher doses, this compound has been observed to produce significant anxiolytic effects, reducing measures of anxiety in rodent models . At very high doses, potential toxic or adverse effects may occur, highlighting the importance of determining the optimal therapeutic dosage .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with the CRF1 receptor. The compound’s metabolism involves its binding to the receptor and subsequent inhibition of CRF-induced signaling pathways . This interaction affects the metabolic flux and levels of metabolites associated with the stress response, contributing to its overall anxiolytic and antidepressant effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound’s lipophilic nature allows it to cross cell membranes easily and reach its target receptors . Once inside the cells, this compound interacts with transporters and binding proteins that facilitate its localization and accumulation at the CRF1 receptor sites . This efficient transport and distribution are crucial for its effectiveness in modulating the stress response .
Subcellular Localization
This compound’s subcellular localization is primarily at the CRF1 receptor sites, which are distributed in various compartments and organelles within the cells . The compound’s targeting signals and post-translational modifications direct it to these specific locations, ensuring its effective interaction with the receptor . This precise localization is essential for its activity and function in modulating the stress response .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of R-121919 involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production of R-121919 follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving the use of automated reactors and purification systems. The final product is typically obtained as a white to off-white solid, which is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
R-121919 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of R-121919 can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .
Scientific Research Applications
R-121919 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the CRF1 receptor and its role in stress response.
Biology: Employed in research to understand the molecular mechanisms underlying anxiety and depression.
Medicine: Investigated for its potential therapeutic effects in treating anxiety disorders, depression, and other stress-related conditions.
Industry: Utilized in the development of new pharmaceuticals targeting the CRF1 receptor
Comparison with Similar Compounds
Similar Compounds
Antalarmin: Another CRF1 receptor antagonist with similar anxiolytic and antidepressant effects.
NBI-27914: A compound structurally related to R-121919, also targeting the CRF1 receptor.
CP-154,526: A potent CRF1 receptor antagonist with similar pharmacological properties
Uniqueness of R-121919
R-121919 is unique due to its high selectivity and affinity for the CRF1 receptor, making it a valuable tool in both research and potential therapeutic applications. Its ability to cross the blood-brain barrier and its oral bioavailability further enhance its utility compared to other similar compounds .
Properties
IUPAC Name |
3-[6-(dimethylamino)-4-methylpyridin-3-yl]-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N6/c1-8-10-27(11-9-2)20-13-16(4)24-22-21(17(5)25-28(20)22)18-14-23-19(26(6)7)12-15(18)3/h12-14H,8-11H2,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANNRUWYFVIGKHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1=CC(=NC2=C(C(=NN12)C)C3=CN=C(C=C3C)N(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00173162 | |
Record name | NBI-30775 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00173162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
195055-03-9 | |
Record name | NBI-30775 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0195055039 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NBI-30775 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00173162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NBI-30775 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G82N555U1N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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